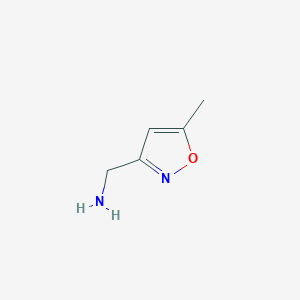

(5-Methyl-3-isoxazolyl)methylamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-2-5(3-6)7-8-4/h2H,3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVWIMLQRLKLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379974 | |

| Record name | 1-(5-Methyl-1,2-oxazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154016-48-5 | |

| Record name | 1-(5-Methyl-1,2-oxazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-1,2-oxazol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-Methyl-3-isoxazolyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methyl-3-isoxazolyl)methylamine is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of pharmacologically active compounds. The isoxazole moiety is a privileged scaffold in drug discovery, and the presence of a primary amine handle on a methyl group at the 3-position allows for diverse functionalization and elaboration into more complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes to aid researchers in their drug development endeavors.

Core Synthetic Strategies

Several viable synthetic strategies have been established for the preparation of this compound. The choice of a particular route may depend on factors such as the availability of starting materials, desired scale of synthesis, and safety considerations. The most prominent pathways are:

-

Reduction of 3-(Azidomethyl)-5-methylisoxazole: A reliable method involving the synthesis of an azide intermediate followed by its reduction to the corresponding amine.

-

Amination of 3-(Halomethyl)-5-methylisoxazole: A direct approach utilizing a halogenated precursor and a suitable amine source.

-

Reductive Amination of 5-Methylisoxazole-3-carboxaldehyde: A classical method for amine synthesis involving the formation and subsequent reduction of an imine intermediate.

-

Reduction of 5-Methylisoxazole-3-carbonitrile: A straightforward route involving the reduction of a nitrile functional group to a primary amine.

-

Gabriel Synthesis: A classic and often high-yielding method for the preparation of primary amines from alkyl halides.

Pathway 1: Reduction of 3-(Azidomethyl)-5-methylisoxazole

This pathway involves two key steps: the synthesis of 3-(azidomethyl)-5-methylisoxazole from the corresponding halide and a subsequent reduction to the target amine. The Staudinger reduction is a common and mild method for the reduction of azides.

Experimental Protocol

Step 1: Synthesis of 3-(Chloromethyl)-5-methylisoxazole

A detailed procedure for the synthesis of the chloromethyl precursor is adapted from related isoxazole chemistry.

-

Materials: (5-Methylisoxazol-3-yl)methanol, Thionyl chloride (SOCl₂), Pyridine, Dichloromethane (DCM).

-

Procedure: To a solution of (5-methylisoxazol-3-yl)methanol (1.0 eq) in dichloromethane at 0 °C is added pyridine (1.2 eq) followed by the dropwise addition of thionyl chloride (1.2 eq). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 3-(chloromethyl)-5-methylisoxazole.

Step 2: Synthesis of 3-(Azidomethyl)-5-methylisoxazole

-

Materials: 3-(Chloromethyl)-5-methylisoxazole, Sodium azide (NaN₃), Dimethylformamide (DMF).

-

Procedure: A solution of 3-(chloromethyl)-5-methylisoxazole (1.0 eq) in DMF is treated with sodium azide (1.5 eq). The mixture is stirred at room temperature for 12 hours. The reaction mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 3-(azidomethyl)-5-methylisoxazole, which can often be used in the next step without further purification.

Step 3: Reduction to this compound (Staudinger Reduction)

-

Materials: 3-(Azidomethyl)-5-methylisoxazole, Triphenylphosphine (PPh₃), Tetrahydrofuran (THF), Water.

-

Procedure: To a solution of 3-(azidomethyl)-5-methylisoxazole (1.0 eq) in THF is added triphenylphosphine (1.1 eq). The mixture is stirred at room temperature for 4 hours. Water is then added, and the reaction mixture is heated at 50 °C for an additional 3 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in dilute HCl and washed with diethyl ether to remove triphenylphosphine oxide. The aqueous layer is then basified with NaOH and extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield this compound.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Chlorination | SOCl₂, Pyridine | DCM | 0 - RT | 4 | ~85-95 |

| 2 | Azidation | NaN₃ | DMF | RT | 12 | >90 |

| 3 | Staudinger Reduction | PPh₃, H₂O | THF | RT - 50 | 7 | ~70-85 |

Reaction Pathway Diagram

Pathway 2: Amination of 3-(Halomethyl)-5-methylisoxazole

This approach involves the direct displacement of a halide with an amine source. While seemingly straightforward, this method can sometimes lead to over-alkylation and the formation of secondary and tertiary amines. The use of a protected form of ammonia or specific reaction conditions can mitigate this.

Experimental Protocol

Step 1: Synthesis of 3-(Bromomethyl)-5-methylisoxazole

-

Materials: (5-Methylisoxazol-3-yl)methanol, Phosphorus tribromide (PBr₃), Diethyl ether.

-

Procedure: To a solution of (5-methylisoxazol-3-yl)methanol (1.0 eq) in diethyl ether at 0 °C is added phosphorus tribromide (0.4 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is carefully quenched by pouring it onto ice. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give 3-(bromomethyl)-5-methylisoxazole.

Step 2: Amination with Sodium Amide

-

Materials: 3-(Bromomethyl)-5-methylisoxazole, Sodium amide (NaNH₂), Liquid ammonia, Diethyl ether.

-

Procedure: In a flask equipped with a dry ice condenser, liquid ammonia is condensed. Sodium amide (1.5 eq) is added in portions. A solution of 3-(bromomethyl)-5-methylisoxazole (1.0 eq) in diethyl ether is then added dropwise. The reaction is stirred for 3 hours, after which the ammonia is allowed to evaporate. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by distillation or chromatography to yield this compound.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Bromination | PBr₃ | Diethyl ether | 0 - RT | 3 | ~70-80 |

| 2 | Amination | NaNH₂ | Liquid NH₃ | -33 | 3 | ~40-60 |

Reaction Pathway Diagram

Pathway 3: Reductive Amination of 5-Methylisoxazole-3-carboxaldehyde

Reductive amination is a versatile and widely used method for the synthesis of amines. This pathway requires the initial preparation of the corresponding aldehyde.

Experimental Protocol

Step 1: Synthesis of 5-Methylisoxazole-3-carboxaldehyde

-

Materials: (5-Methylisoxazol-3-yl)methanol, Manganese dioxide (MnO₂), Dichloromethane (DCM).

-

Procedure: To a solution of (5-methylisoxazol-3-yl)methanol (1.0 eq) in dichloromethane is added activated manganese dioxide (5.0 eq). The suspension is stirred vigorously at room temperature for 24 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford 5-methylisoxazole-3-carboxaldehyde.

Step 2: Reductive Amination

-

Materials: 5-Methylisoxazole-3-carboxaldehyde, Ammonia (in methanol), Sodium borohydride (NaBH₄), Methanol.

-

Procedure: 5-Methylisoxazole-3-carboxaldehyde (1.0 eq) is dissolved in a solution of ammonia in methanol (7N). The mixture is stirred at room temperature for 1 hour. The solution is then cooled to 0 °C, and sodium borohydride (1.5 eq) is added in portions. The reaction is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give this compound.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Oxidation | MnO₂ | DCM | RT | 24 | ~70-85 |

| 2 | Reductive Amination | NH₃, NaBH₄ | Methanol | 0 - RT | 5 | ~60-75 |

Reaction Pathway Diagram

Physical and chemical properties of isoxazole derivatives

An In-Depth Technical Guide to the Physical and Chemical Properties of Isoxazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, serves as a cornerstone scaffold in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties, synthetic versatility, and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents.[3] Isoxazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][4] Marketed drugs such as the COX-2 inhibitor Valdecoxib, the antibiotic Sulfamethoxazole, and the antirheumatic agent Leflunomide feature the isoxazole core, highlighting its significance in pharmaceutical development.[2][5][6]

This technical guide provides a comprehensive overview of the core physical and chemical properties of isoxazole and its derivatives. It includes quantitative data, detailed experimental protocols for synthesis and analysis, and visualizations of key workflows and biological pathways to support researchers and professionals in the field of drug development.

Physical Properties

The physical properties of isoxazole derivatives are crucial for their behavior in biological systems and for formulation development. These properties are significantly influenced by the nature and position of substituents on the isoxazole ring.

The parent isoxazole is a colorless liquid at room temperature, possessing a sharp smell.[7] It is polar and hygroscopic, making it more soluble in polar solvents like water and ethanol than in non-polar solvents such as hexane.[7] The weak basicity of the isoxazole ring is a key characteristic, with the conjugate acid having a pKa of approximately -3.0.[6]

Table 1: Physical Properties of Unsubstituted Isoxazole

| Property | Value | References |

| IUPAC Name | 1,2-Oxazole | [2][6] |

| Molecular Formula | C₃H₃NO | [2][6] |

| Molecular Weight | 69.06 g/mol | [2][6] |

| Appearance | Colorless liquid | [7] |

| Density | 1.075 - 1.078 g/mL at 25 °C | [6][8] |

| Melting Point | -67.1 °C | [8][9] |

| Boiling Point | 95 °C (203 °F) | [2][6][8] |

| pKa (of conjugate acid) | -3.0 | [6] |

| Solubility in Water | 167 g/L | [9] |

Chemical Properties and Reactivity

The isoxazole ring is an electron-rich aromatic system.[3] Its reactivity is governed by the electronegativity of the heteroatoms and the aromatic nature of the ring. A key feature is the relatively weak N-O bond, which can undergo cleavage under certain conditions, such as in the presence of a base or upon UV irradiation.[3][6]

-

Aromaticity and Stability : Isoxazole is aromatic, which contributes to its stability. However, it is less aromatic than its isomer, oxazole.

-

Reactivity : The ring is susceptible to both electrophilic and nucleophilic attack, with the outcome depending on the reaction conditions and the substituents present. Direct functionalization at the C-3, C-4, and C-5 positions can be achieved through methods like C-H activation or transition metal-catalyzed cross-coupling reactions.[3]

-

Ring Cleavage : The weak N-O bond makes the ring labile, particularly under basic conditions. This property can be exploited for synthetic transformations to form other heterocyclic or acyclic compounds.[3]

-

Photochemistry : Under UV irradiation, the isoxazole ring can rearrange to an oxazole through an azirine intermediate. This photochemical reactivity has been harnessed to develop photo-cross-linkers for chemoproteomic studies.[6]

Spectroscopic Characterization

The structure of isoxazole derivatives is routinely confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The protons on the isoxazole ring typically appear in the aromatic region. For the parent isoxazole, the chemical shifts are approximately δ 8.5 (H5), 8.3 (H3), and 6.4 (H4) ppm. The chemical shift of the C4 proton is particularly sensitive to the electronic nature of substituents at C3 and C5, making it a useful diagnostic tool for identifying isomers.[10][11]

-

¹³C NMR : In the ¹³C NMR spectrum, the carbon atoms of the isoxazole ring also resonate in distinct regions, providing clear evidence of the ring structure. Differentiating between isomers like oxazole and isoxazole can be definitively achieved using advanced techniques such as ¹⁴N-filtered ¹³C NMR, which identifies carbon atoms directly bonded to nitrogen.[12]

-

-

Infrared (IR) Spectroscopy : The IR spectrum of isoxazole derivatives shows characteristic absorption bands. Key stretches include C=N, C=C, and N-O vibrations within the ring. For example, a peak around 1153 cm⁻¹ can be attributed to the N-O stretch, while a peak at 1276 cm⁻¹ may correspond to the C-N stretch of the isoxazole ring.[13]

-

Mass Spectrometry (MS) : Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns. A common fragmentation pathway for isoxazoles involves the initial cleavage of the weak N-O bond. The specific fragmentation is highly dependent on the nature and position of substituents.[11][13]

Table 2: Summary of Characteristic Spectroscopic Data for the Isoxazole Ring

| Technique | Feature | Typical Range / Observation | References |

| ¹H NMR | H3 Proton | δ 8.3 ppm | [10] |

| H4 Proton | δ 6.4 ppm | [10] | |

| H5 Proton | δ 8.5 ppm | [10] | |

| ¹³C NMR | Ring Carbons | δ 100-160 ppm | [14] |

| IR | N-O Stretch | ~1150 cm⁻¹ | [13] |

| C-N Stretch | ~1275 cm⁻¹ | [13] | |

| Mass Spec | Fragmentation | Cleavage of the N-O bond is a common initial step. | [11] |

Experimental Protocols

General Synthesis of 5-Arylisoxazole Derivatives

One of the most common and efficient methods for synthesizing isoxazole derivatives is the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine.[6][15] The following protocol is adapted from a green chemistry approach for the synthesis of 5-arylisoxazoles.[15]

Protocol:

-

Preparation of Enaminone: A solution of a substituted acetophenone (2 mmol) in N,N-dimethylformamide dimethyl acetal (10 mL) is refluxed for 20 hours. Methanol formed during the reaction is removed via the reflux condenser. After cooling, the resulting precipitate (3-(dimethylamino)-1-arylprop-2-en-1-one) is collected by filtration, washed with cold ethanol, and dried.

-

Cyclization Reaction: The enaminone from step 1 (1 mmol) and hydroxylamine hydrochloride (1 mmol) are added to a 25-mL round-bottom flask containing water (5 mL).

-

Reaction Monitoring: The mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the solid product is collected by suction filtration. The product is washed with water to remove any inorganic salts.

-

Characterization: The structure and purity of the resulting 5-arylisoxazole are confirmed by melting point determination, IR, ¹H NMR, and HRMS analysis. This method often yields pure products without the need for column chromatography.[15]

Caption: General workflow for the synthesis and characterization of isoxazole derivatives.

Analytical Method: HPLC for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized isoxazole derivatives and for separating isomers. For chiral compounds, chiral HPLC is essential.[11][16][17]

Protocol: Reversed-Phase HPLC Analysis

-

Instrumentation: An HPLC system equipped with a UV or Mass Spectrometry (MS/MS) detector.

-

Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 150×3.0 mm, 3.5 µm) is commonly used.[18]

-

Mobile Phase: A gradient elution system is often employed. For example, a mixture of 0.1% aqueous formic acid (Solvent A) and an organic solvent like methanol or acetonitrile (Solvent B).

-

Gradient Program: The gradient can be optimized but might start at 95% A, ramping to 5% A over 10-15 minutes, holding for a few minutes, and then re-equilibrating.

-

Sample Preparation: The isoxazole derivative is dissolved in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL) and filtered through a 0.22 µm syringe filter.

-

Injection and Detection: A small volume (e.g., 5-10 µL) is injected. The eluting peaks are monitored by the detector (e.g., UV at 254 nm or by MS).

-

Data Analysis: The retention time is used for identification (against a standard), and the peak area is used for quantification to determine purity.

Role in Drug Development & Signaling Pathways

Isoxazole derivatives are renowned for their wide range of biological activities, making them privileged structures in drug design.[19] One of the most well-documented mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is involved in inflammation and pain.[5]

Valdecoxib, a potent and selective COX-2 inhibitor, contains a 3,4-diaryl-substituted isoxazole core. By inhibiting COX-2, these drugs block the conversion of arachidonic acid to prostaglandins (like PGE₂), which are key mediators of inflammation.[6]

Caption: Simplified signaling pathway showing the inhibition of COX-2 by isoxazole derivatives.

Advanced Structural Analysis: X-ray Crystallography

While spectroscopic methods provide essential structural information, single-crystal X-ray crystallography stands as the definitive technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state.[20][21] It provides precise data on bond lengths, bond angles, and torsional angles, which is invaluable for understanding structure-activity relationships (SAR) and for rational drug design.[20]

Caption: Key stages of the single-crystal X-ray diffraction workflow for isoxazoles.

Conclusion

Isoxazole derivatives represent a vital class of heterocyclic compounds with profound importance in pharmaceutical research. Their versatile physical and chemical properties, combined with a wide range of biological activities, ensure their continued relevance in the development of new therapeutic agents. A thorough understanding of their synthesis, reactivity, and analytical characterization, as detailed in this guide, is fundamental for scientists and researchers aiming to harness the full potential of this privileged scaffold in drug discovery and development.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. ijpca.org [ijpca.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Isoxazole - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 288-14-2 CAS MSDS (Isoxazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Isoxazole | 288-14-2 [amp.chemicalbook.com]

- 10. Isoxazole(288-14-2) 1H NMR spectrum [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. DSpace [dr.lib.iastate.edu]

- 13. rjpbcs.com [rjpbcs.com]

- 14. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 15. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 19. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

Spectroscopic data (NMR, IR, MS) of (5-Methyl-3-isoxazolyl)methylamine

Therefore, I cannot provide the in-depth technical guide or whitepaper with the requested experimental data and protocols. For accurate and reliable information, it is recommended to consult the following resources:

-

Chemical Databases:

-

SciFinder

-

Reaxys

-

The Spectral Database for Organic Compounds (SDBS)

-

-

Scientific Literature:

-

Journals such as the Journal of Organic Chemistry, Tetrahedron Letters, and others in the field of synthetic organic chemistry. A search in Google Scholar or Web of Science for "(5-Methyl-3-isoxazolyl)methylamine" or its CAS number (if known) may yield relevant articles.

-

The Advent and Ascendancy of 3,5-Disubstituted Isoxazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Among its various substituted forms, the 3,5-disubstituted isoxazoles have garnered significant attention due to their synthetic accessibility and a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies for this important class of compounds. It further delves into their applications in drug discovery, supported by quantitative data and detailed experimental protocols.

A Historical Perspective: From Claisen's Pioneering Work to Modern Synthetic Marvels

The journey of isoxazole chemistry began in the late 19th and early 20th centuries, with the foundational work of Ludwig Claisen. His pioneering synthesis in 1903, involving the reaction of a β-diketone with hydroxylamine, laid the groundwork for the construction of the isoxazole ring. This classical approach, known as the Claisen isoxazole synthesis, remains a relevant and widely used method.

Over the decades, the synthetic repertoire for 3,5-disubstituted isoxazoles has expanded dramatically. A pivotal advancement was the application of the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes. This powerful and versatile method allows for the regioselective construction of the isoxazole ring with a high degree of functional group tolerance. The advent of copper(I)-catalyzed versions of this reaction further enhanced its efficiency and regioselectivity, making it a cornerstone of modern isoxazole synthesis.

Core Synthetic Strategies: A Detailed Examination

The synthesis of 3,5-disubstituted isoxazoles is primarily achieved through a few robust and versatile chemical transformations. This section outlines the most significant of these, providing a conceptual overview and detailed experimental protocols for their execution.

The [3+2] Cycloaddition of Nitrile Oxides and Alkynes

This is arguably the most prevalent and versatile method for synthesizing 3,5-disubstituted isoxazoles. It involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). The nitrile oxides are typically generated in situ from the corresponding aldoximes or hydroximoyl chlorides.

This protocol is adapted from a procedure utilizing a copper(I)-catalyzed cycloaddition of in situ generated nitrile oxides with terminal acetylenes.

Materials:

-

Aldehyde (1.0 mmol)

-

Hydroxylamine hydrochloride (1.2 mmol)

-

Terminal alkyne (1.1 mmol)

-

Copper(I) iodide (CuI) (0.05 mmol)

-

Sodium ascorbate (0.1 mmol)

-

Sodium bicarbonate (2.0 mmol)

-

Tert-butanol (t-BuOH) and water (1:1 mixture), 10 mL

Procedure:

-

To a stirred solution of the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in the t-BuOH/water mixture (10 mL), add sodium bicarbonate (2.0 mmol).

-

Stir the mixture at room temperature for 1 hour to form the aldoxime.

-

To this mixture, add the terminal alkyne (1.1 mmol), copper(I) iodide (0.05 mmol), and sodium ascorbate (0.1 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.

Claisen-Schmidt Condensation Followed by Cyclization

This classical two-step approach involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative to form a chalcone (an α,β-unsaturated ketone). The subsequent reaction of the chalcone with hydroxylamine hydrochloride in the presence of a base yields the 3,5-disubstituted isoxazole.

Step 1: Synthesis of Chalcone

-

In a flask, dissolve the substituted acetophenone (10 mmol) and the aromatic aldehyde (10 mmol) in ethanol (50 mL).

-

To this solution, add a 40% aqueous solution of sodium hydroxide (10 mL) dropwise while maintaining the temperature below 25°C with an ice bath.

-

Stir the reaction mixture at room temperature for 2-4 hours, during which a solid precipitate usually forms.

-

Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

Filter the precipitated chalcone, wash with cold water until the washings are neutral, and dry. Recrystallize from ethanol if necessary.

Step 2: Synthesis of Isoxazole

-

Reflux a mixture of the chalcone (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in ethanol (30 mL).

-

To the refluxing solution, add a solution of potassium hydroxide (10 mmol) in water (5 mL) dropwise.

-

Continue refluxing for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

If a solid precipitates, filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol). If no solid forms, extract the aqueous layer with diethyl ether, dry the organic layer, and evaporate the solvent to obtain the crude product for purification.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of 3,5-disubstituted isoxazoles, providing a comparative overview for researchers.

Table 1: Synthesis of 3,5-Disubstituted Isoxazoles via Copper-Catalyzed Cycloaddition

| Entry | Aldehyde (R1) | Alkyne (R2) | Yield (%) |

| 1 | Benzaldehyde | Phenylacetylene | 85-95 |

| 2 | 4-Chlorobenzaldehyde | Phenylacetylene | 88-92 |

| 3 | 4-Methoxybenzaldehyde | Phenylacetylene | 82-90 |

| 4 | Benzaldehyde | 1-Heptyne | 75-85 |

| 5 | Thiophene-2-carboxaldehyde | Phenylacetylene | 80-88 |

Yields are representative and can vary based on specific reaction conditions and purification methods.

Table 2: Anticancer Activity of Selected 3,5-Disubstituted Isoxazoles (IC50 values in µM)

| Compound | R1 Substituent | R2 Substituent | Cell Line (Cancer Type) | IC50 (µM) | Reference |

| A | 4-tert-Butylphenyl | Tyrosol | K562 (Leukemia) | 45 | [1] |

| B | 4-Methoxyphenyl | Tyrosol | K562 (Leukemia) | 55 | [1] |

| C | 4-Chlorophenyl | Tyrosol | K562 (Leukemia) | 54.5 | [1] |

| D | 3,4-Dichlorophenyl | Thiouracil | MCF-7 (Breast) | 5.85 | [2] |

| E | Biphenyl | 2,4-Dichlorophenyl | MDA-MB-231 (Breast) | 46.3 (GI50) | [3] |

Table 3: Anti-inflammatory Activity of Selected 3,5-Disubstituted Isoxazoles (IC50 values in µM)

| Compound | R1 Substituent | R2 Substituent | Target | IC50 (µM) | Reference |

| F | 3-Methylthiophen-2-yl | 3,4,5-Trimethoxyphenyl | 5-LOX | 8.47 | [4][5] |

| G | Pyrimidine derivative | Phenyl | COX-2 | 0.55 | [6] |

| H | 5-Methyl-isoxazole-carboxamide | 3,4-Dimethoxyphenyl | COX-2 | 0.013 | [7] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 3,5-disubstituted isoxazoles stem from their ability to interact with various biological targets and modulate key signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the known mechanisms of action.

Apoptosis Induction by 3,5-Disubstituted Isoxazoles

Several 3,5-disubstituted isoxazoles have been shown to induce apoptosis in cancer cells. This process is often mediated through the modulation of key signaling kinases such as Akt, p38 MAPK, and Erk1/2, which ultimately leads to the activation of caspases and programmed cell death.[1]

Caption: Apoptosis induction by 3,5-disubstituted isoxazoles.

Inhibition of Inflammatory Pathways: COX and LOX

The anti-inflammatory properties of many 3,5-disubstituted isoxazoles are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4][5][6][7][8][9][10] These enzymes are crucial for the biosynthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation.

Caption: Inhibition of COX and LOX pathways by isoxazoles.

Conclusion and Future Directions

The 3,5-disubstituted isoxazole scaffold has proven to be a remarkably versatile and fruitful area of research in medicinal chemistry. From its humble beginnings in Claisen's laboratory to its current status as a privileged structure in numerous drug discovery programs, the journey of this heterocyclic core is a testament to the power of organic synthesis and the relentless pursuit of new therapeutic agents.

Future research in this field will likely focus on the development of more stereoselective and efficient synthetic methodologies, the exploration of novel biological targets, and the design of multi-target ligands to address complex diseases. The continued investigation of structure-activity relationships will undoubtedly lead to the discovery of new 3,5-disubstituted isoxazole derivatives with enhanced potency, selectivity, and pharmacokinetic properties, further solidifying their importance in the landscape of modern drug discovery.

References

- 1. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. researchgate.net [researchgate.net]

- 5. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 7. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives | PLOS One [journals.plos.org]

- 10. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoxazole Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activities of Isoxazole Compounds

For: Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to serve as a bioisosteric replacement for other functional groups have made it a cornerstone in the design of novel therapeutic agents.[3] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and development for a wide array of diseases. This technical guide provides a comprehensive overview of the significant biological activities of isoxazole-containing compounds, with a focus on anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. Each section includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support further research and development efforts.

Anticancer Activity

The development of novel anticancer agents is a primary focus of isoxazole research. These compounds have been shown to exhibit potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines through diverse mechanisms of action, including the inhibition of crucial cellular machinery like heat shock proteins and the disruption of the microtubule network.[4][5][6]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various isoxazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against several human cancer cell lines.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| 3,5-disubstituted isoxazole (4b) | U87 (Glioblastoma) | 42.8 | [1] |

| 3,5-disubstituted isoxazole (4c) | U87 (Glioblastoma) | 67.6 | [1] |

| Curcumin-isoxazole derivative (40) | MCF-7 (Breast) | 3.97 | [1] |

| TTI-4 | MCF-7 (Breast) | 2.63 | [4] |

| Isoxazole-pyrazole heterodimer (14) | MCF-7 (Breast) | 19.19 | [1] |

| Isoxazole-pyrazole heterodimer (14) | MDA-MB-231 (Breast) | 20.79 | [1] |

| Monoterpene isoxazoline (16c) | HT1080 (Fibrosarcoma) | 9.02 | [1] |

| Diosgenin-isoxazole derivative (24) | MCF-7 (Breast) | 9.15 | [1] |

| Diosgenin-isoxazole derivative (24) | A549 (Lung) | 14.92 | [1] |

| NVP-AUY922 (HSP90 Inhibitor) | Various Cancer Lines | 0.009 (avg GI50) | [7] |

| Pyrazole-linked arylcinnamide (15a) | HeLa (Cervical) | 0.4 | [8] |

| Tyrosol-isoxazole derivative (3d) | K562 (Leukemia) | 16 µg/mL | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[5][10][11]

Objective: To determine the concentration of an isoxazole compound that inhibits the metabolic activity of a cancer cell line by 50% (IC50).

Materials:

-

Test isoxazole compounds

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom microtiter plates

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cells in complete medium to a final concentration of 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of the test isoxazole compounds in complete medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (typically 24-72 hours) in a humidified incubator.

-

MTT Addition: After incubation, carefully remove the medium containing the compound. Add 100 µL of fresh serum-free medium and 10 µL of the MTT stock solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[5][10]

-

Solubilization: Carefully aspirate the MTT solution. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.[2]

-

Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.

Mechanisms of Anticancer Activity

Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[7][12] Isoxazole-based compounds, such as NVP-AUY922, have been developed as potent Hsp90 inhibitors.[7] By binding to the ATP-binding pocket in the N-terminus of Hsp90, these inhibitors block its chaperone activity. This leads to the misfolding and subsequent proteasomal degradation of client proteins like EGFR, Akt, Cdk4, and Raf-1, ultimately inducing cell cycle arrest and apoptosis.[12]

The microtubule network is essential for cell division, motility, and intracellular transport. Tubulin-targeting agents are among the most effective classes of anticancer drugs. Certain isoxazole derivatives act as tubulin polymerization inhibitors, binding to tubulin and disrupting the dynamics of microtubule assembly and disassembly.[8][13] This interference leads to a block in the G2/M phase of the cell cycle, mitotic arrest, and subsequent activation of the apoptotic cascade.[13][14]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Isoxazole derivatives, including the well-known COX-2 inhibitor valdecoxib, have been extensively studied for their anti-inflammatory properties.[15][16] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), and the modulation of pro-inflammatory signaling pathways like NF-κB.[12][17]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected isoxazole derivatives.

| Compound ID/Series | Assay/Target | IC50 (µM) / % Inhibition | Reference |

| Isoxazole C3 | COX-2 Enzyme | Significant Inhibition | [12] |

| Isoxazole C5 | COX-2 Enzyme | Significant Inhibition | [12] |

| Isoxazole C6 | COX-2 Enzyme | Significant Inhibition | [12] |

| Tetrazole-Isoxazole (40) | COX-2 Enzyme | 0.039 - 0.065 | [18] |

| Triazine-Isoxazole (7a) | Carrageenan Paw Edema | 51% Inhibition | [15] |

| Indolyl-isoxazolidine (9a) | LPS-induced TNFα (THP-1 cells) | Significant Inhibition | [15] |

| HYB19 | COX-2 Enzyme | 1.28 | [7] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a classic model for evaluating the anti-inflammatory activity of novel compounds by measuring their ability to reduce acute, localized edema.[1][2][13]

Objective: To assess the in vivo anti-inflammatory effect of an isoxazole compound by measuring the reduction of paw swelling induced by carrageenan.

Materials:

-

Test isoxazole compounds

-

Male Wistar rats or Swiss albino mice

-

Carrageenan (1% w/v solution in sterile saline)

-

Standard drug (e.g., Indomethacin, 5 mg/kg)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimation: Acclimate animals to laboratory conditions for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.

-

Grouping and Dosing: Divide the animals into groups (n=6 per group): a negative control group (vehicle), a positive control group (standard drug), and test groups (different doses of the isoxazole compound).

-

Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.

-

Baseline Measurement: Before carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V0).

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[1]

-

Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]

-

Data Analysis:

-

Calculate the paw edema volume at each time point: Edema (mL) = Vt - V0.

-

Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significance.

-

Mechanisms of Anti-inflammatory Activity

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[19] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Many isoxazole derivatives are designed as selective COX-2 inhibitors to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7][12]

The Nuclear Factor kappa B (NF-κB) is a master transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and adhesion molecules.[8][20] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[19] Some isoxazole derivatives exert their anti-inflammatory effects by inhibiting this pathway, thereby downregulating the production of inflammatory mediators.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. The isoxazole scaffold is present in several clinically used antibiotics, such as cloxacillin and sulfamethoxazole, and novel derivatives continue to be explored for their efficacy against a broad spectrum of pathogens.[16][21]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various isoxazole derivatives against selected bacterial and fungal strains.

| Compound ID/Series | Microbial Strain | MIC (µg/mL) | Reference |

| Isoxazole Chalcone (28) | S. aureus | 1 | [21] |

| Dihydropyrazole (45) | S. aureus | 8 | [21] |

| Dihydropyrazole (46) | C. albicans | 2 | [21] |

| Isoxazole-Oxadiazole (ED) | S. epidermidis | 31.25 | [11] |

| Isoxazole-Oxadiazole (ED) | S. aureus | 62.5 | [11] |

| Isoxazole-Oxadiazole (ED) | E. faecium | 125 | [11] |

| Isoxazole-Oxadiazole (ED) | P. aeruginosa | 500 | [11] |

| Isoxazole Derivative (18) | B. subtilis | 31.25 | [5] |

| Isoxazole Derivative (18) | B. cereus | 62.5 | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][14][22]

Objective: To determine the lowest concentration of an isoxazole compound that visibly inhibits the growth of a specific bacterial or fungal strain.

Materials:

-

Test isoxazole compounds

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Sterile 96-well U-bottom microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Multichannel pipette

-

Incubator (35-37°C)

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: From a fresh culture (18-24 hours), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound. In a 96-well plate, dispense 100 µL of sterile broth into all wells. Add 100 µL of the test compound stock solution to the first column of wells.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. This leaves column 11 as a growth control (no compound) and column 12 as a sterility control (no inoculum).[22]

-

Inoculation: Add 100 µL of the standardized inoculum to each well from columns 1 through 11. Do not add inoculum to column 12.

-

Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[14] The growth control well should be turbid, and the sterility control well should be clear.

Mechanisms of Antimicrobial Activity

The mechanisms by which isoxazole derivatives exert their antimicrobial effects are varied. Some, like the sulfonamides (e.g., sulfamethoxazole), act as bacteriostatic agents by inhibiting essential metabolic pathways, such as folic acid synthesis. Others, particularly those derived from β-lactam scaffolds (e.g., cloxacillin), are bactericidal and work by inhibiting cell wall synthesis.[4][23] Newer isoxazole compounds may act by disrupting the bacterial cell membrane, inhibiting protein synthesis, or interfering with other crucial cellular processes.[5] The specific mechanism often depends on the overall structure of the molecule and the nature of the substituents on the isoxazole ring.[16]

Antiviral and Anticonvulsant Activities

Beyond the major areas of anticancer, anti-inflammatory, and antimicrobial research, isoxazole derivatives have also shown promise as antiviral and anticonvulsant agents, highlighting the broad therapeutic potential of this chemical scaffold.[15][23][24]

Antiviral Activity

Isoxazole-containing compounds have been investigated for activity against a range of viruses.[16][24] For instance, derivatives have been synthesized and evaluated for their ability to inhibit the replication of viruses such as the Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[18]

Quantitative Data:

-

Compound 7t (Isoxazole-amide): Showed superior curative, protection, and inactivation activities against TMV and CMV compared to the standard, Ningnanmycin.[18]

Experimental Protocol: Plaque Reduction Assay The plaque reduction assay is the gold standard for measuring the efficacy of an antiviral compound.[1][2][3]

Objective: To determine the concentration of an isoxazole compound that reduces the number of viral plaques by 50% (IC50 or EC50).

Procedure:

-

Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates and grow until a confluent monolayer is formed.

-

Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a known concentration of virus (that produces a countable number of plaques).

-

Infection: Remove the growth medium from the cell monolayers and add the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.

-

Overlay: After adsorption, remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose). This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for several days until visible plaques are formed.

-

Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain them (e.g., with crystal violet). The viable cells will be stained, while the areas of cell death (plaques) will appear as clear zones. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value by plotting the percentage reduction against the compound concentration.

Anticonvulsant Activity

Several isoxazole derivatives have been synthesized and evaluated for their ability to protect against seizures in preclinical models.[15][21] Their mechanism of action is often linked to the modulation of neurotransmitter systems, particularly by enhancing the effects of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).[25][26]

Quantitative Data:

-

Compound IIIa & IIIb: Showed anticonvulsant activity with 59.23% to 65.8% inhibition of epileptic seizures in mice, approaching the efficacy of the standard drug Phenytoin (83.95% inhibition).[21]

-

Compound 4g: Exhibited potent activity in the MES and scPTZ seizure models with ED50 values of 23.7 and 18.9 mg/kg, respectively.[9]

Experimental Protocol: Maximal Electroshock Seizure (MES) Test The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[4][10][22]

Objective: To evaluate the ability of an isoxazole compound to prevent the tonic hindlimb extension phase of a seizure induced by an electrical stimulus.

Procedure:

-

Animal Preparation: Use mice or rats, and administer the test compound, vehicle, or standard drug (e.g., Phenytoin) at a predetermined time before the test.

-

Electrode Application: Apply a drop of a topical anesthetic/electrolyte solution to the corneas of the animal. Place corneal electrodes on the eyes.

-

Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) using an electroconvulsive shock generator.[4][5]

-

Observation: Observe the animal's response. The characteristic seizure pattern includes a tonic phase with flexion and extension of the forelimbs and hindlimbs.

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension.[11] An animal is considered protected if this phase is absent.

-

Data Analysis: The anticonvulsant activity is quantified by determining the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension.[7]

Conclusion and Future Perspectives

The isoxazole scaffold is undeniably a cornerstone of modern medicinal chemistry, demonstrating a remarkable versatility that has led to the development of compounds with a wide spectrum of biological activities. From potent anticancer agents that target fundamental cellular processes to selective anti-inflammatory drugs and broad-spectrum antimicrobial compounds, the isoxazole ring continues to provide a fertile ground for the discovery of novel therapeutics. The antiviral and anticonvulsant properties further underscore the broad applicability of this privileged heterocycle.

Future research will likely focus on the synthesis of novel isoxazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of isoxazole-based hybrid molecules, which combine the isoxazole core with other pharmacophores, holds significant promise for developing multi-target agents to combat complex diseases like cancer and drug-resistant infections. As our understanding of the underlying molecular mechanisms deepens, the rational design of next-generation isoxazole compounds will continue to be a vital and productive area of drug discovery, offering hope for new and more effective treatments for a multitude of human diseases.

General Workflow Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. bioagilytix.com [bioagilytix.com]

- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 5. Maximal Electroshock (MES) Test [bio-protocol.org]

- 6. A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tis.wu.ac.th [tis.wu.ac.th]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 15. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 16. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Bioactivity Evaluation of Novel Isoxazole-Amide Derivatives Containing an Acylhydrazone Moiety as New Active Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. View of Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives [ijpba.in]

- 21. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 22. ijrrjournal.com [ijrrjournal.com]

- 23. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Action of bicyclic isoxazole GABA analogues on GABA transporters and its relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Molecular mechanisms of antiseizure drug activity at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]

(5-Methyl-3-isoxazolyl)methylamine as a pharmacophore

An In-Depth Technical Guide on the (5-Methyl-3-isoxazolyl)methylamine Pharmacophore

Introduction

The isoxazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] As a "bioisostere" of other functional groups, it offers a unique combination of electronic properties, metabolic stability, and synthetic accessibility. The this compound scaffold, in particular, serves as a crucial pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. Its derivatives have been investigated for a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1] This guide provides a comprehensive technical overview of the this compound core, focusing on its synthesis, structure-activity relationships (SAR), biological targets, and the experimental methodologies used for its evaluation.

Synthesis of Derivatives

The synthesis of derivatives based on the (5-Methyl-3-isoxazolyl) core typically involves the modification of functional groups attached to the isoxazole ring. A common strategy is the acylation of an amine precursor or the reaction of an activated carboxylic acid with various amines.

For instance, 5-methylisoxazole-3-carboxamide derivatives can be synthesized from 5-methylisoxazole-3-carbonyl chloride by reacting it with a diverse range of aromatic or aliphatic amines.[2] Another approach involves the reaction of 5-methylisoxazol-3-amine with activated enol ethers, which can lead to the formation of isoxazolylenamines or, after cyclization, isoxazolopyrimidinones. The synthesis of more complex structures, such as those targeting specific kinases, may involve multi-step sequences including Suzuki reactions to build aryl-aryl bonds, followed by functional group manipulations like ester hydrolysis and Mitsunobu reactions.[3]

Caption: General synthetic workflows for (5-Methyl-3-isoxazolyl) derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have demonstrated a wide spectrum of biological activities. The nature and position of substituents on the isoxazole ring and its appended functionalities critically influence potency and selectivity.

Antimicrobial and Antitubercular Activity

Several 5-methylisoxazole-3-carboxamide derivatives have been evaluated for their activity against Mycobacterium tuberculosis and other bacteria.[2] Compounds with specific substitutions showed significant antitubercular activity, with Minimum Inhibitory Concentrations (MIC) in the low micromolar range. For example, derivatives 10 and 14 (structures not shown) were identified as having significant activity against the H37Rv strain of M. tuberculosis.[2] Similarly, certain derivatives exhibited notable antibacterial activity against Bacillus subtilis and Escherichia coli.[2] Other studies have reported antifungal properties of isoxazole derivatives against species like Aspergillus niger and Candida albicans.[4]

| Compound ID | Target Organism | Activity (MIC, µM) | Reference |

| 9 | M. tuberculosis H37Rv | 6.25 | [2] |

| 10 | M. tuberculosis H37Rv | 3.125 | [2] |

| 13 | M. tuberculosis H37Rv | 6.25 | [2] |

| 14 | M. tuberculosis H37Rv | 3.125 | [2] |

| 9, 13, 19, 20 | B. subtilis / E. coli | 6.25 | [2] |

| 15, 17 | B. subtilis / E. coli | 12.5 | [2] |

Enzyme Inhibition

The isoxazole motif is present in several potent and selective enzyme inhibitors.

FLT3 Kinase: A series of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues were designed as inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[5] Compound 7d emerged as a highly potent inhibitor with an IC50 of 106 nM and demonstrated excellent selectivity over other kinases.[5]

| Compound ID | Target Enzyme | Activity (IC50) | Reference |

| 7d | FLT3 | 106 nM | [5] |

Cyclooxygenase-2 (COX-2): The drug Valdecoxib, chemically known as 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, is a potent and selective inhibitor of the COX-2 enzyme, highlighting the importance of the 3,5-disubstituted isoxazole core in designing anti-inflammatory agents.[6]

Chitin Synthesis: In the field of agrochemicals, 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles have been identified as inhibitors of chitin synthesis.[7] SAR studies revealed that the introduction of small alkyl or halogen groups at the para-position of the 3-phenyl ring enhanced activity, while bulky or strongly electron-withdrawing groups led to a significant decrease in potency.[7][8]

Caption: Structure-Activity Relationship (SAR) logic for 3-phenyl-isoxazole analogs.

Targeting Nuclear Receptors and Viruses

Trisubstituted isoxazoles have been developed as selective allosteric ligands for the Retinoid-related orphan receptor gamma t (RORγt), a key therapeutic target for autoimmune diseases.[3] SAR studies showed that a hydrogen bond-donating heterocycle at the C-5 position of the isoxazole significantly increased potency.[3] Furthermore, novel isoxazole-based small molecules have been identified that target Zika virus (ZIKV) infections, demonstrating the scaffold's versatility in antiviral drug discovery.[9]

Caption: Inhibition of the FLT3 signaling pathway by an isoxazole derivative.

Experimental Protocols

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This assay is a standard colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[2]

-

Preparation: A 96-well microplate is prepared with serial dilutions of the test compounds in a suitable broth medium (e.g., Middlebrook 7H9).

-

Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv strain. Control wells (no drug) are included.

-

Incubation: The plate is incubated at 37°C for a period of 5-7 days.

-

Assay Development: A solution of Alamar Blue reagent is added to each well, and the plate is re-incubated for 24 hours.

-

Reading: The color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Antifungal Susceptibility: Cup Plate Method

This diffusion method provides a qualitative or semi-quantitative measure of antifungal activity.

-

Medium Preparation: A suitable agar medium (e.g., Sabouraud Dextrose Agar) is prepared, sterilized, and poured into sterile Petri dishes.

-

Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test fungus (e.g., A. niger, C. albicans).

-

Well Creation: Sterile cork borers are used to create uniform wells or "cups" in the agar.

-

Compound Application: A defined volume of the test compound, dissolved in a suitable solvent (e.g., DMF), is added to each well. A solvent control and a standard antifungal agent (e.g., griseofulvin) are also tested.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 28°C) for 24-48 hours.

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented) is measured in millimeters. A larger diameter indicates greater antifungal activity.

In Vitro Kinase Inhibition Assay (e.g., FLT3)

Biochemical assays are used to measure the direct inhibitory effect of a compound on a specific enzyme.[5]

-

Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase enzyme (e.g., recombinant human FLT3), a specific substrate (e.g., a synthetic peptide), and ATP in a buffered solution.

-

Compound Addition: Test compounds are added to the wells at various concentrations.

-

Reaction Initiation & Incubation: The kinase reaction is initiated, often by the addition of ATP, and the plate is incubated at a controlled temperature (e.g., 30°C) for a specific time.

-

Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold is a privileged pharmacophore in modern drug discovery. Its synthetic tractability allows for the creation of large libraries of diverse compounds. The extensive research into its derivatives has led to the identification of potent agents against a variety of biological targets, including bacteria, fungi, viruses, and key human enzymes involved in cancer and inflammation. The structure-activity relationship studies consistently demonstrate that subtle modifications to the substitution pattern can lead to significant changes in biological activity and selectivity. This core will undoubtedly continue to be a fertile ground for the development of novel therapeutic agents.

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 5-methyl- N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to Isoxazole Chemistry in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a privileged scaffold in modern drug discovery.[1][2] Its unique structural and electronic properties make it a versatile building block for the development of novel therapeutic agents.[3][4] Isoxazole is an unsaturated aromatic heterocyclic compound, and its electron-rich nature, coupled with a weak nitrogen-oxygen bond, makes it susceptible to ring cleavage reactions, rendering it a valuable synthetic intermediate.[1][5] The integration of the isoxazole moiety into drug candidates can lead to improved physicochemical properties, enhanced pharmacokinetic profiles, increased efficacy, and reduced toxicity.[3][6]

The versatility of the isoxazole nucleus is underscored by its presence in a wide array of commercially available drugs with diverse therapeutic applications.[1][7] These include antibacterial agents like Sulfamethoxazole and Cloxacillin, the selective COX-2 inhibitor and anti-inflammatory drug Valdecoxib, the immunomodulatory agent Leflunomide, and the anticonvulsant Zonisamide.[2][8] The broad spectrum of biological activities exhibited by isoxazole derivatives—including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects—continues to fuel intensive research into their therapeutic potential.[9][10][11]

Synthetic Strategies for Isoxazole Derivatives

The construction of the isoxazole core is a well-developed field in synthetic organic chemistry, offering medicinal chemists multiple reliable routes to a diverse range of derivatives.[1][12] Key methodologies include cycloaddition reactions, condensation reactions, and microwave-assisted synthesis.[1][13]

Key Synthetic Methodologies:

-

[3+2] Cycloaddition Reactions: This is one of the most common and versatile methods for synthesizing the isoxazole ring. It typically involves the 1,3-dipolar cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[2][12][14] Copper(I)-catalyzed procedures are often employed for the rapid, one-pot, and regioselective synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides.[12]

-

Condensation Reactions: Isoxazole derivatives can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[4] Similarly, the reaction of β-ketonitriles with hydroxylamine provides a straightforward route to 3-aminoisoxazoles.[12]

-

Microwave-Induced Synthesis: To accelerate reaction times and improve yields, microwave-assisted organic synthesis has been successfully applied. This "green chemistry" approach can be used for methods like the 1,3-dipolar cycloaddition, often leading to higher yields and easier work-up in shorter reaction times.[1][12]

Pharmacological Profile and Therapeutic Applications

Isoxazole-containing compounds have demonstrated a remarkable breadth of biological activities, leading to their investigation for a multitude of diseases.[3][12]

Anticancer Activity

Isoxazole derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action.[15][16] These mechanisms include the inhibition of crucial enzymes like protein kinases and histone deacetylases (HDACs), disruption of tubulin polymerization, induction of apoptosis, and aromatase inhibition.[3][16]

-

HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone often overexpressed in cancer cells, making it an attractive therapeutic target. Several isoxazole-based HSP90 inhibitors have been developed, such as NVP-AUY922, which has shown activity against breast cancer.[3][7]

-

Tubulin Polymerization Inhibition: Compounds that interfere with microtubule dynamics are potent anticancer agents. Certain 3,5-disubstituted and 4,5-diarylisoxazoles have shown significant antimitotic and antiproliferative activity by inhibiting tubulin polymerization, with some derivatives exhibiting greater potency than the natural product combretastatin A4 (CA4).[3][5][17]

-

Kinase Inhibition: Some isoxazole derivatives act as potent inhibitors of tyrosine kinases, such as c-Met, which plays a role in tumor growth and metastasis.[15]

| Compound Class/Name | Target/Mechanism | Cancer Cell Line(s) | Reported IC₅₀ Values | Reference(s) |

| Isoxazole Chalcone Derivatives | Tubulin Polymerization Inhibition | DU145 (Prostate) | 0.96 µM and 1.06 µM | [5][17] |

| Phenyl-isoxazole-carboxamide Analogues | Cytotoxicity | HeLa, MCF-7, Hep3B, HepG2 | 15.48 µg/ml - 23.98 µg/ml | [1] |

| NVP-AUY922 | HSP90 Inhibition | Breast Cancer | - | [3][7] |

Antimicrobial Activity

The isoxazole scaffold is a core component of several clinically important antibacterial drugs.[1] This includes β-lactamase resistant penicillins like Cloxacillin, Dicloxacillin, and Flucloxacillin, as well as sulfonamides such as Sulfamethoxazole and Sulfisoxazole.[1][8] Researchers continue to synthesize novel isoxazole derivatives to combat the growing threat of antimicrobial resistance.[3] Structure-activity relationship (SAR) studies have shown that the presence of electron-withdrawing groups (e.g., trifluoro, chloro) on the isoxazole molecule can enhance antibacterial activity.[6]

Beyond bacteria, isoxazole derivatives have also shown significant promise as antifungal agents.[18] Certain novel isoxazole-based compounds have demonstrated selective activity against Candida albicans, a common cause of fungal infections, without harming beneficial microbiota.[18]

| Drug/Compound Class | Type | Mechanism of Action | Target Pathogen(s) | Reference(s) |

| Cloxacillin, Dicloxacillin | Antibacterial | β-lactamase resistant penicillin | Gram-positive bacteria | [1][8] |

| Sulfamethoxazole | Antibacterial | Dihydropteroate synthase inhibitor | Broad spectrum | [1][8] |

| Isoxazole-chalcone hybrid (Compound 48) | Antitubercular | - | Mtb H37Rv (MIC: 0.12 µg/mL) | [5][17] |

| PUB14, PUB17 | Antifungal | Selective anti-Candida activity | Candida albicans | [18] |

Anti-inflammatory Activity

The role of isoxazoles in treating inflammation is best exemplified by Valdecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[8][13] By selectively targeting COX-2, such compounds can reduce inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[12] Leflunomide is another key anti-inflammatory drug that operates via immunomodulation.[13] Its active metabolite, teriflunomide, inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in proliferating lymphocytes.[2]

| Drug/Compound Name | Target | Mechanism of Action | Indication | Reference(s) |